molecular formula C17H13BrN2O4 B11661109 N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

Cat. No.: B11661109
M. Wt: 389.2 g/mol
InChI Key: YWEHAQXDCOZSLB-QPEQYQDCSA-N
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Description

(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide typically involves multiple steps, starting with the preparation of the benzodioxole and bromophenyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and subsequent cyclization. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

Medically, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and bromophenyl group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Other benzodioxole derivatives: These compounds share the benzodioxole ring structure and may have similar reactivity and applications.

Uniqueness

What sets (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-bromophenyl)formamido]prop-2-enamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

InChI

InChI=1S/C17H13BrN2O4/c18-12-4-2-1-3-11(12)17(22)20-13(16(19)21)7-10-5-6-14-15(8-10)24-9-23-14/h1-8H,9H2,(H2,19,21)(H,20,22)/b13-7-

InChI Key

YWEHAQXDCOZSLB-QPEQYQDCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)N)\NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)N)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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